

# A Comparative Review of the Safety Profiles of Different $\beta$ -Lactamase Inhibitor Combinations

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The rise of antimicrobial resistance has necessitated the development and widespread use of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations to preserve the efficacy of  $\beta$ -lactam antibiotics. While effective, these combinations are not without risks. This guide provides an objective comparison of the safety profiles of commonly used and newer  $\beta$ -lactamase inhibitor combinations, supported by quantitative data from clinical trials and detailed experimental methodologies.

## Overview of Common Adverse Events

$\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations are generally associated with a range of adverse events, primarily affecting the gastrointestinal, dermatological, hematological, and neurological systems. Allergic reactions are also a notable concern. While many of these side effects are mild to moderate, serious adverse events can occur, necessitating careful patient monitoring.

## Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in key clinical trials for various  $\beta$ -lactamase inhibitor combinations.

Table 1: Gastrointestinal and General Adverse Events

<b>β-Lactamase Inhibitor Combination</b>	<b>Diarrhea</b>	<b>Nausea</b>	<b>Vomiting</b>	<b>Headache</b>	<b>Pyrexia (Fever)</b>
Amoxicillin/Clavulanate	~10% <a href="#">[1]</a>	4.31% <a href="#">[2]</a>	5.54% <a href="#">[2]</a>	-	7.31% <a href="#">[2]</a>
Piperacillin/Tazobactam	More common than with carbapenems (RR 0.47) <a href="#">[3]</a>	-	-	Common <a href="#">[4]</a>	<1% (drug-induced) <a href="#">[4]</a>
Ceftazidime/Avibactam	Common <a href="#">[5]</a> <a href="#">[6]</a>	Common <a href="#">[5]</a> <a href="#">[6]</a>	Common <a href="#">[5]</a> <a href="#">[6]</a>	Common <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Common <a href="#">[5]</a> <a href="#">[6]</a>
Meropenem/Vaborbactam	-	-	-	8.8% <a href="#">[8]</a>	-
Imipenem/Relebactam	2.3% <a href="#">[9]</a>	Common	Common	Common	Common

Note: Incidence rates can vary based on the patient population and study design. RR = Risk Ratio.

Table 2: Serious Adverse Events and System Organ Class Toxicity

$\beta$ -Lactamase Inhibitor Combination	Serious Adverse Events (SAEs)	Drug-Related AEs	Discontinuation due to AEs	Nephrotoxicity	Hepatotoxicity	Hematological Disorders	Neurological Events
Amoxicillin/Clavulanate	-	-	-	-	Increased risk (9-fold higher reporting rate vs. amoxicillin alone) [10]	-	-
Piperacillin/Tazobactam	-	9.7% (vs. IMI/REL) [11][12]	8.2% (vs. IMI/REL) [11][12]	Thrombocytosis, renal dysfunction[8]	Hepatic cytolysis[8]	Leukopenia (16.3%), Neutropenia (10%) with prolonged use[13]	-
Ceftazidime/Avibactam	8.7%[5][6]	10.7%[5][6]	2.5%[5][6]	-	Increased Alanine Aminotransferase[5][6]	-	Higher reporting of encephalopathy, seizures, coma[14]
Meropenem/Vaborbactam	-	24.0% (vs. BAT) [15][16]	-	4.0% (vs. 24.0% with BAT) [15][16]	-	-	-

Imipene m/Releba ctam	26.7% (vs. PIP/TAZ) [11][12]	11.7% (vs. PIP/TAZ) [11][12]	5.6% (vs. PIP/TAZ) [11][12]	10% (vs. 56% with Colistin+I mipenem ) [17]	Increase d ALT/AST (2.3% each) [9]	-	-
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Note: IMI/REL = Imipenem/Cilastatin/Relebactam; PIP/TAZ = Piperacillin/Tazobactam; BAT = Best Available Therapy. Comparisons are from specific head-to-head or comparator trials.

## Experimental Protocols for Safety Assessment

The evaluation of safety in clinical trials of  $\beta$ -lactamase inhibitor combinations follows rigorous and standardized methodologies, often guided by regulatory bodies like the FDA and EMA. [5] [6] [11] [18] [19] [20] [21] [22] [23]

## General Adverse Event Monitoring

- **Data Collection:** Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests. [7] [13] All AEs, regardless of severity or perceived relationship to the study drug, are recorded on Case Report Forms (CRFs).
- **Causality Assessment:** The relationship between the investigational drug and the AE is assessed by the investigator, typically categorized as unrelated, unlikely, possible, probable, or definite. [24] [25]
- **Severity Grading:** The intensity of AEs is graded using standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). [13]
- **Seriousness Determination:** AEs are classified as serious if they result in death, are life-threatening, require hospitalization, result in disability, or are a significant medical event. [26]

## Specific Organ Toxicity Monitoring

Nephrotoxicity:

- **Monitoring:** Regular monitoring of serum creatinine (SCr), blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) is conducted.[27]
- **Definition:** Acute Kidney Injury (AKI) is often defined using standardized criteria such as the RIFLE (Risk, Injury, Failure, Loss of kidney function, and End-stage kidney disease) or AKIN (Acute Kidney Injury Network) classifications, which are based on changes in SCr and urine output.[28]
- **Biomarkers:** Newer biomarkers of kidney injury, such as cystatin C and kidney injury molecule-1 (KIM-1), may be used for earlier detection of nephrotoxicity.[19]

#### Hepatotoxicity:

- **Monitoring:** Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and periodically throughout the trial.[20][29]
- **Stopping Rules:** Clinical trial protocols include specific stopping rules based on the degree of LFT elevation. For example, treatment may be discontinued if ALT or AST exceeds 3 times the upper limit of normal (ULN) and total bilirubin is greater than 2 times the ULN.[29][30]
- **Causality Assessment:** In cases of suspected drug-induced liver injury (DILI), a thorough workup is performed to exclude other causes of liver damage.

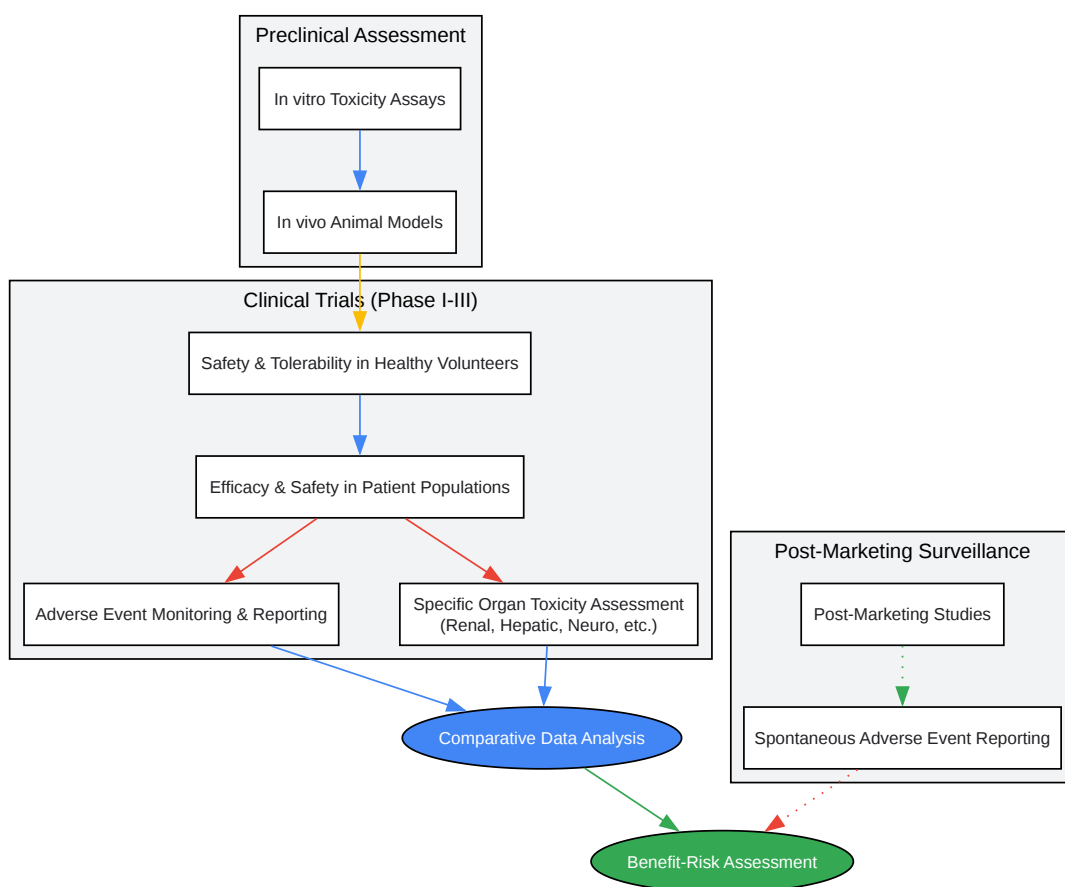
#### Neurotoxicity:

- **Monitoring:** Patients are monitored for clinical signs and symptoms of neurotoxicity, such as changes in mental status, seizures, and encephalopathy.[14]
- **Risk Factor Assessment:** Patients with pre-existing CNS conditions or renal insufficiency are identified as being at higher risk and are monitored more closely.[31]
- **Dosage Adjustment:** For drugs with known neurotoxic potential, dosage adjustments are made for patients with impaired renal function to prevent drug accumulation.[31]

#### Gastrointestinal Toxicity:

- Assessment: The incidence, severity, and duration of gastrointestinal adverse events like diarrhea, nausea, and vomiting are recorded.
- Clostridium difficile Infection (CDI): In cases of persistent diarrhea, testing for C. difficile toxin is performed.[\[23\]](#)

## Signaling Pathways and Experimental Workflows

Comparative Safety Assessment Workflow for  $\beta$ -Lactamase Inhibitor Combinations[Click to download full resolution via product page](#)

Caption: Workflow for the comparative safety assessment of  $\beta$ -lactamase inhibitor combinations.

## Conclusion

The choice of a  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination should be guided not only by its efficacy against the suspected or confirmed pathogen but also by a thorough consideration of its safety profile and the individual patient's risk factors. While older combinations like amoxicillin/clavulanate and piperacillin/tazobactam have well-established safety profiles, they are associated with specific risks such as hepatotoxicity and nephrotoxicity, respectively. Newer agents like ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam offer broader spectrums of activity and, in some instances, may have a more favorable safety profile for certain adverse events. However, continued post-marketing surveillance is crucial to fully characterize their long-term safety. Researchers and clinicians must remain vigilant in monitoring for adverse events and reporting them to further refine our understanding of the comparative safety of these critical therapeutic agents.

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## References

- 1. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. nnuhresearch.nnuh.nhs.uk [nnuhresearch.nnuh.nhs.uk]
- 4. repo.dma.dp.ua [repo.dma.dp.ua]
- 5. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 6. Clinical efficacy and safety: anti-infectives for systemic use | European Medicines Agency (EMA) [ema.europa.eu]



- 7. [cdn.clinicaltrials.gov](https://cdn.clinicaltrials.gov) [[cdn.clinicaltrials.gov](https://cdn.clinicaltrials.gov)]
- 8. Efficacy and tolerability of piperacillin/tazobactam versus ceftazidime in association with amikacin for treating nosocomial pneumonia in intensive care patients: a prospective randomized multicenter trial - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by  $\beta$ -lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. The Medicines Company Announces TANGO-2 Trial Of Meropenem-Vaborbactam (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [[biospace.com](https://biospace.com)]
- 11. EMA releases final guideline on antibacterial drug development | RAPS [[raps.org](https://raps.org)]
- 12. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. [uts.edu.au](https://uts.edu.au) [[uts.edu.au](https://uts.edu.au)]
- 14. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 15. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 16. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 17. [amr-insights.eu](https://amr-insights.eu) [[amr-insights.eu](https://amr-insights.eu)]
- 18. [pharmtech.com](https://pharmtech.com) [[pharmtech.com](https://pharmtech.com)]
- 19. [fda.gov](https://fda.gov) [[fda.gov](https://fda.gov)]
- 20. [downloads.regulations.gov](https://downloads.regulations.gov) [[downloads.regulations.gov](https://downloads.regulations.gov)]
- 21. Safety Monitoring in Clinical Trials - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. Second Revision of FDA Guidance Microbiology Data for Systemic Antibacterial Drugs - ECA Academy [[gmp-compliance.org](https://gmp-compliance.org)]
- 23. [about.citiprogram.org](https://about.citiprogram.org) [[about.citiprogram.org](https://about.citiprogram.org)]
- 24. [gloshospitals.nhs.uk](https://gloshospitals.nhs.uk) [[gloshospitals.nhs.uk](https://gloshospitals.nhs.uk)]
- 25. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 26. [ucl.ac.uk](https://ucl.ac.uk) [[ucl.ac.uk](https://ucl.ac.uk)]
- 27. [cdn.clinicaltrials.gov](https://cdn.clinicaltrials.gov) [[cdn.clinicaltrials.gov](https://cdn.clinicaltrials.gov)]
- 28. [db.cngb.org](https://db.cngb.org) [[db.cngb.org](https://db.cngb.org)]

- 29. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Novel  $\beta$ -Lactam/ $\beta$ -Lactamase inhibitor combinations vs alternative antibiotics in the treatment of complicated urinary tract infections: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
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